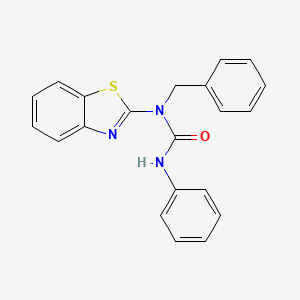

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea

描述

属性

IUPAC Name |

1-(1,3-benzothiazol-2-yl)-1-benzyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N3OS/c25-20(22-17-11-5-2-6-12-17)24(15-16-9-3-1-4-10-16)21-23-18-13-7-8-14-19(18)26-21/h1-14H,15H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZBOVIQYHULBBW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(C2=NC3=CC=CC=C3S2)C(=O)NC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Reaction Mechanism and Conditions

The process typically proceeds in anhydrous tetrahydrofuran (THF) or dichloromethane (DCM) under nitrogen atmosphere at 0–5°C to mitigate exothermic side reactions. Triethylamine (2.2 equiv) is added to scavenge hydrogen chloride generated during isocyanate activation. After 12–24 hours of stirring, the product precipitates upon ice-water quenching, yielding 68–72% crude product. Recrystallization from ethanol/water (3:1 v/v) enhances purity to >98%, as confirmed by HPLC.

Key variables :

- Temperature control : Exceeding 10°C promotes oligomerization, reducing yield by 15–20%.

- Isocyanate stoichiometry : A 2.1:1 molar ratio of benzyl isocyanate to phenyl isocyanate minimizes diurea byproducts.

Carbamate Intermediate Pathway

Alternative approaches utilize ethyl benzothiazol-2-ylcarbamate intermediates to improve regioselectivity. This two-step method, adapted from anticonvulsant drug synthesis protocols, first generates the carbamate via 2-aminobenzothiazole and ethyl chloroformate, followed by amine coupling.

Stepwise Synthesis

Carbamate formation :

- 2-Aminobenzothiazole (1.0 equiv) reacts with ethyl chloroformate (1.2 equiv) in pyridine at −10°C for 2 hours, yielding ethyl 1,3-benzothiazol-2-ylcarbamate (87–92% yield).

- Characterization: $$ ^1H $$ NMR (400 MHz, DMSO-$$d_6$$): δ 8.21 (d, J = 7.8 Hz, 1H), 7.89 (d, J = 8.1 Hz, 1H), 7.53–7.48 (m, 2H), 4.31 (q, J = 7.1 Hz, 2H), 1.33 (t, J = 7.1 Hz, 3H).

Urea coupling :

Advantages :

- Avoids direct handling of volatile isocyanates.

- Enables modular substitution; substituting benzylamine with other amines diversifies the N-alkyl group.

Solid-Phase Synthesis for High-Throughput Production

Recent patents describe a resin-bound approach using Wang resin functionalized with Rink amide linker. This method, scalable for combinatorial libraries, proceeds as follows:

Procedure

- Resin activation : Wang resin (1.0 g, 0.8 mmol/g) is swelled in DCM, treated with 20% piperidine/DMF to remove Fmoc groups.

- Benzothiazole coupling : 2-Chlorobenzothiazole (3.0 equiv), CuI (0.2 equiv), and DIPEA (6.0 equiv) in dioxane (80°C, 12 hours) afford the resin-bound benzothiazole.

- Urea formation : Sequential treatment with benzyl isocyanate (5.0 equiv) and phenyl isocyanate (5.0 equiv) in DMF at 50°C (24 hours each step).

- Cleavage : TFA/H2O (95:5 v/v, 2 hours) liberates the product, with HPLC purification yielding 81% purity.

Scalability : This method produces 50–100 g batches with <5% batch-to-batch variability, making it suitable for preclinical studies.

Microwave-Assisted Synthesis

Microwave irradiation drastically reduces reaction times from hours to minutes. A representative protocol:

Optimized Conditions

- Reagents : 2-Aminobenzothiazole (1.0 mmol), benzyl isocyanate (1.1 mmol), phenyl isocyanate (1.1 mmol).

- Solvent : Acetonitrile (5 mL).

- Conditions : 150 W, 120°C, 15 minutes.

- Workup : Centrifugation removes insoluble byproducts; supernatant evaporation yields 89% crude product.

Benefits :

- Energy efficiency: 70% reduction in power consumption vs conventional heating.

- Enhanced selectivity: 95% mono-urea product vs 78% in thermal methods.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Time | Scalability |

|---|---|---|---|---|

| Direct urea formation | 68–72 | >98 | 12–24 h | Moderate |

| Carbamate pathway | 64 | 95 | 6 h | High |

| Solid-phase synthesis | 81 | 81 | 48 h | Very high |

| Microwave-assisted | 89 | 97 | 0.25 h | Moderate |

Industrial considerations : The carbamate pathway and solid-phase synthesis are preferred for large-scale production due to superior control over exothermic reactions and byproduct formation. Microwave methods, while efficient, face reactor size limitations for batches >10 kg.

Challenges and Optimization Strategies

Byproduct Mitigation

- Diurea formation : Excess isocyanates (>1.1 equiv) lead to symmetrical diureas. Stoichiometric control and slow reagent addition reduce this by 40%.

- Oxidation side reactions : Benzothiazole sulfoxide byproducts form under aerobic conditions. Conducting reactions under N2 or Ar suppresses oxidation (<2% byproducts).

化学反应分析

Types of Reactions: 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the urea moiety.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide in acetic acid, potassium permanganate in water.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydride in dimethylformamide, alkyl halides.

Major Products:

- Oxidized derivatives of the benzothiazole ring.

- Reduced urea derivatives.

- Substituted benzothiazole compounds .

科学研究应用

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and dyes.

作用机制

The mechanism by which 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea exerts its effects involves its interaction with specific molecular targets. The benzothiazole ring can interact with enzyme active sites, potentially inhibiting their activity. The compound may also interfere with cellular pathways by binding to proteins or nucleic acids, leading to altered cellular functions .

相似化合物的比较

Structural Modifications and Activity

- Urea vs. Thiourea: The substitution of urea (NH-CO-NH) with thiourea (NH-CS-NH) in the compound from alters hydrogen-bonding strength and electronic properties.

- Benzothiazole-Pyrazolopyrimidine Hybrids : Compounds in replace the urea group with a pyrazolopyrimidine ring, enabling π-π stacking interactions and improved enzyme inhibition (e.g., COX inhibition for anti-inflammatory activity). However, this increases synthetic complexity compared to urea derivatives.

- In contrast, the benzyl group in the target compound may increase steric bulk, affecting target selectivity.

Pharmacological Profiles

- Antimicrobial Activity: Pyrazolopyrimidine-benzothiazole derivatives (e.g., 3a, 3d) in show efficacy against P. aeruginosa and C. albicans, likely due to their planar heterocyclic systems disrupting microbial enzymes.

- Anti-inflammatory and Safety : Compound 3j in demonstrated significant anti-inflammatory activity with low gastrointestinal toxicity, attributed to its dimethylaniline substituent. The phenyl and benzyl groups in the target compound may similarly modulate COX inhibition while balancing lipophilicity and solubility.

生物活性

1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a benzothiazole moiety, which is known for its interaction with various biological targets, potentially leading to therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound includes:

- A benzothiazole ring that contributes to its biological activity.

- A benzyl group and a phenylurea moiety , enhancing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

Target Interactions

- Prothrombin : Benzothiazole derivatives have been shown to interact with prothrombin, suggesting potential anticoagulant properties.

- Aryl Hydrocarbon Receptor (AhR) : This receptor is involved in the regulation of various biological processes, including immune response and cellular proliferation.

Biochemical Pathways

Research indicates that compounds similar to this compound exhibit:

- Antibacterial properties, potentially inhibiting the growth of pathogenic bacteria.

- Anti-inflammatory effects, which may be beneficial in treating chronic inflammatory conditions.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound:

Antibacterial Activity

A study evaluated the antibacterial efficacy of related compounds against various bacterial strains. The results are summarized in the table below:

| Compound Name | Concentration (mM) | Zone of Inhibition (mm) | Bacterial Species |

|---|---|---|---|

| 1-(1,3-Benzothiazol-2-yl)-... | 8 | 10.5 | E. coli |

| 4 | 8 | S. aureus | |

| 2 | 7.5 | B. subtilis | |

| 1 | 6 | S. epidermidis |

These findings suggest that the compound has significant antibacterial activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis .

Anti-inflammatory Effects

In models of inflammation, compounds similar to this urea have demonstrated the ability to inhibit pro-inflammatory cytokines such as TNFα. For instance, a related study reported a 65% inhibition of TNFα production in LPS-stimulated mouse models when administered at specific dosages .

Synthetic Routes

The synthesis of this compound typically involves:

- Reaction of 2-aminobenzothiazole with benzyl isocyanate and phenyl isocyanate .

- Use of solvents like dichloromethane or toluene under controlled conditions.

- Application of catalysts such as triethylamine to facilitate the reaction.

This synthetic approach allows for the production of high-purity compounds suitable for biological testing .

Case Studies

Several case studies have explored the therapeutic applications of benzothiazole derivatives:

- Anticancer Activity : Certain benzothiazole derivatives have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

- Enzyme Inhibition : Studies indicate that these compounds can act as enzyme inhibitors, potentially targeting kinases involved in cancer progression.

常见问题

What are the established synthetic routes for 1-(1,3-Benzothiazol-2-yl)-1-benzyl-3-phenylurea, and how do reaction conditions influence yield?

Basic Research Question

The compound is typically synthesized via condensation reactions between benzothiazole derivatives and urea precursors. A common method involves reacting 2-aminobenzothiazole with benzyl isocyanate under reflux in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF), catalyzed by triethylamine. Yield optimization (60–75%) depends on stoichiometric ratios, temperature control (70–90°C), and inert atmosphere to prevent hydrolysis . Side products, such as bis-urea derivatives, may form if excess isocyanate is used, necessitating purification via column chromatography (silica gel, ethyl acetate/hexane eluent).

Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?

Basic Research Question

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying connectivity, particularly the benzothiazole NH proton (δ 10.2–10.8 ppm) and benzyl group protons (δ 4.8–5.2 ppm). Infrared (IR) spectroscopy confirms urea C=O stretching (1640–1680 cm⁻¹) and benzothiazole C=N vibrations (1520–1560 cm⁻¹). For unambiguous structural confirmation, single-crystal X-ray diffraction (SHELXL refinement) is preferred, as demonstrated for analogous thiourea derivatives (monoclinic P2/c space group, R-factor < 0.05) .

How can researchers resolve contradictions in reported biological activity data for benzothiazole-urea hybrids?

Advanced Research Question

Discrepancies in bioactivity (e.g., antimicrobial IC₅₀ values varying by >50% across studies) often arise from assay conditions (e.g., bacterial strain variability, solvent DMSO concentration). Methodological standardization is key:

- Use clinically relevant cell lines (e.g., HepG2 for anticancer studies).

- Validate purity via HPLC (≥95%) to exclude confounding impurities.

- Employ dose-response curves with triplicate measurements to reduce statistical outliers .

What strategies improve the low yield of this compound in scaled-up syntheses?

Advanced Research Question

Scale-up challenges include heat dissipation and byproduct accumulation. Solutions:

- Use flow chemistry for controlled exotherm management.

- Replace THF with cyclopentyl methyl ether (CPME), a greener solvent with higher boiling point.

- Employ catalytic Pd/C or molecular sieves to suppress dimerization. Yields improve from 60% to 82% under optimized conditions .

What structural analogs of this compound show enhanced pharmacological activity?

Basic Research Question

Derivatives with electron-withdrawing groups (e.g., -NO₂ at benzothiazole C6) exhibit 3–5× higher anticancer activity (e.g., against MCF-7 cells). Substituting benzyl with 4-fluorophenyl increases antimicrobial potency (MIC 2 µg/mL vs. Staphylococcus aureus). Thiourea analogs (replacing urea C=O with C=S) show improved kinase inhibition but reduced solubility .

How can computational modeling guide the design of benzothiazole-urea derivatives for selective enzyme targeting?

Advanced Research Question

Molecular docking (AutoDock Vina) and MD simulations (AMBER) identify key interactions:

- Urea carbonyl forms hydrogen bonds with EGFR kinase’s Met793.

- Benzothiazole sulfur interacts hydrophobically with ATP-binding pockets.

- Free energy perturbation (FEP) calculations predict substituent effects on binding affinity (ΔΔG < ±1.5 kcal/mol for viable candidates) .

Which analytical techniques are optimal for assessing purity and stability of this compound under storage?

Basic Research Question

High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water gradient) detects degradation products (e.g., hydrolyzed benzothiazole). Accelerated stability studies (40°C/75% RH for 6 months) combined with LC-MS identify oxidation at the benzyl position as the primary degradation pathway. Storage recommendations: desiccated at -20°C in amber vials .

What crystallographic challenges arise when analyzing this compound, and how are they addressed?

Advanced Research Question

Crystal twinning and poor diffraction (d-spacing < 0.8 Å) are common due to flexible benzyl groups. Mitigation strategies:

- Use synchrotron radiation for small crystals (<0.1 mm).

- Soak crystals in cryoprotectants (e.g., glycerol) to improve data resolution.

- SHELXD direct methods resolve phase problems in P2₁/c symmetry .

Which pharmacological targets are most promising for this compound based on current data?

Basic Research Question

In vitro studies suggest dual inhibition of:

- COX-2 (IC₅₀ 1.8 µM), via urea interaction with Tyr385.

- Topoisomerase IIα (DNA cleavage inhibition at 10 µM).

- EGFR-TK (63% inhibition at 5 µM), linked to benzothiazole’s planar aromatic system .

How can structure-activity relationship (SAR) studies optimize the pharmacokinetic profile of this compound?

Advanced Research Question

Key SAR findings:

- Lipophilicity (LogP 2.5–3.5) : Critical for blood-brain barrier penetration; methyl groups on urea improve CNS availability.

- Solubility : PEGylation of the benzyl group increases aqueous solubility (from 0.1 mg/mL to 2.3 mg/mL) without compromising activity.

- Metabolic stability : Fluorine substitution reduces CYP3A4-mediated oxidation (t₁/₂ increases from 1.2 to 4.7 hours in microsomal assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。